(4-fluorophenyl)(4-{2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazol-5-yl}phenyl)methanone
Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound can be represented by the chemical formula C21H16FN3OS . The average weight of the molecule is 377.435 and the monoisotopic weight is 377.099811044 .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases are essential components of the MAP kinase signal transduction pathway .
Mode of Action
The compound interacts with its targets, MAPK14 and MAPK1, to modulate their activity
Biochemical Pathways
The compound’s action on MAPK14 and MAPK1 affects the MAP kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. The downstream effects of modulating this pathway depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with MAPK14 and MAPK1 and the subsequent modulation of the MAP kinase signal transduction pathway . These effects can vary widely depending on the specific cellular context.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21FN2OS/c1-34-25-17-13-23(14-18-25)29-31-26(19-5-3-2-4-6-19)27(32-29)20-7-9-21(10-8-20)28(33)22-11-15-24(30)16-12-22/h2-18H,1H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLBIWWIMNEXFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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